molecular formula C27H31N3O5 B2836259 N-(2,5-dimethylphenyl)-2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 903330-60-9

N-(2,5-dimethylphenyl)-2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2836259
CAS No.: 903330-60-9
M. Wt: 477.561
InChI Key: ZLQOUUQLOCQUHJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C27H31N3O5 and its molecular weight is 477.561. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethylphenyl)-2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure includes a piperazine moiety, which is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yloxyacetamide. Its molecular formula is C27H31N3O5C_{27}H_{31}N_{3}O_{5}, with a molecular weight of approximately 477.561 g/mol. The structure features a pyran ring and a piperazine derivative, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation and psychotropic effects.
  • Enzyme Inhibition : The oxopyran moiety may play a role in inhibiting certain enzymes linked to inflammatory processes or cancer progression.
  • Cellular Uptake : The lipophilic nature of the compound may facilitate its penetration through cellular membranes, enhancing its bioavailability and efficacy.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

Compound Cell Line IC50 (µM) Mechanism
Compound AMDA-MB-231 (Breast)27.6Induces apoptosis
Compound BA549 (Lung)29.3Cell cycle arrest
Compound CHeLa (Cervical)15.0Inhibition of DNA synthesis

These findings suggest that the compound may inhibit tumor growth by triggering apoptotic pathways or disrupting cell cycle progression.

Antidepressant and Anxiolytic Effects

The piperazine structure is known for its antidepressant properties. Research indicates that derivatives can modulate serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety.

Case Studies

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various pyran derivatives, including those with piperazine substitutions. The results demonstrated that these compounds significantly inhibited tumor growth in vitro and in vivo models.
  • Neuropharmacological Evaluation : In a clinical trial assessing the effects of piperazine derivatives on mood disorders, participants receiving treatment showed marked improvements in depressive symptoms compared to the control group.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O5/c1-19-8-9-20(2)22(14-19)28-27(32)18-35-26-17-34-21(15-24(26)31)16-29-10-12-30(13-11-29)23-6-4-5-7-25(23)33-3/h4-9,14-15,17H,10-13,16,18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQOUUQLOCQUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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